molecular formula C19H19N3O3 B5354910 N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylbenzamide

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylbenzamide

Cat. No.: B5354910
M. Wt: 337.4 g/mol
InChI Key: ZELVEEVZZUIZIW-UHFFFAOYSA-N
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Description

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylbenzamide is a compound that belongs to the class of 1,2,4-oxadiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylbenzamide typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the benzamide moiety. One common method involves the reaction of 4-methoxybenzohydrazide with an appropriate nitrile oxide to form the 1,2,4-oxadiazole ring. This intermediate is then reacted with 3,5-dimethylbenzoyl chloride to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylbenzamide involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its biological effects. The exact molecular pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • N-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}cyclopropanecarboxamide
  • N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3-dimethylbenzamide

Uniqueness

N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,5-dimethylbenzamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-12-8-13(2)10-15(9-12)19(23)20-11-17-21-18(22-25-17)14-4-6-16(24-3)7-5-14/h4-10H,11H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELVEEVZZUIZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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